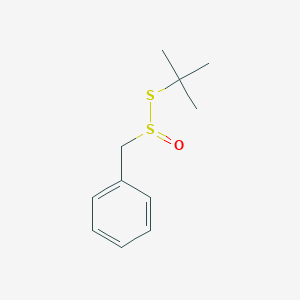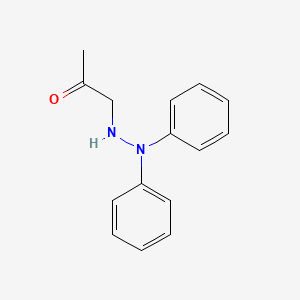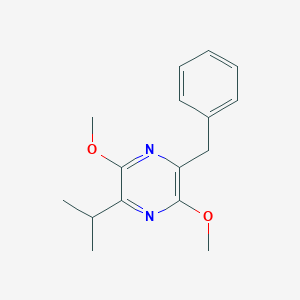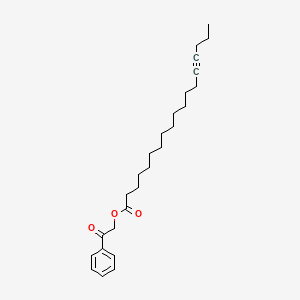
1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that features a quinoline ring fused with a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of quinoline derivatives with hydrazine and other reagents under controlled conditions. One common method includes the following steps:
Starting Material: Quinoline-5-carbaldehyde is used as the starting material.
Hydrazine Reaction: The quinoline-5-carbaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.
Applications De Recherche Scientifique
1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in anticancer research, the compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival pathways . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparaison Avec Des Composés Similaires
1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Phenyl-3-(quinolin-5-yl)urea: This compound also features a quinoline ring but has a urea moiety instead of a pyrazole ring.
N1-(Quinolin-4-yl)ethane-1,2-diamine phenyl urea: This derivative is known for its anti-inflammatory and antimicrobial activities.
Propriétés
Numéro CAS |
88164-51-6 |
|---|---|
Formule moléculaire |
C12H12N4 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-quinolin-5-yl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C12H12N4/c13-12-6-8-16(15-12)11-5-1-4-10-9(11)3-2-7-14-10/h1-5,7H,6,8H2,(H2,13,15) |
Clé InChI |
ZGFKRXZFGLLVRI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N=C1N)C2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
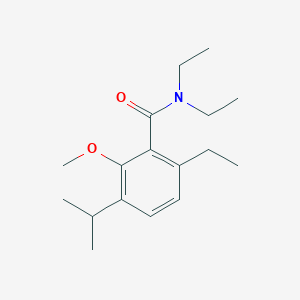
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)
